molecular formula C11H15FO2 B15126829 2-(4-Fluoro-3-methoxyphenyl)-2-methylpropan-1-ol

2-(4-Fluoro-3-methoxyphenyl)-2-methylpropan-1-ol

Cat. No.: B15126829
M. Wt: 198.23 g/mol
InChI Key: BZBWCQMFLSDMEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluoro-3-methoxyphenyl)-2-methylpropan-1-ol is an organic compound characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, along with a methylpropan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-3-methoxyphenyl)-2-methylpropan-1-ol typically involves the reaction of 4-fluoro-3-methoxybenzaldehyde with a suitable Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis. The reaction conditions generally include anhydrous solvents and low temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the process. The use of catalysts and automated systems can further enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-3-methoxyphenyl)-2-methylpropan-1-ol can undergo various chemical reactions, including:

    Oxidation: Conversion to the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the fluoro group to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions where the fluoro group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products Formed

    Oxidation: 2-(4-Fluoro-3-methoxyphenyl)-2-methylpropan-1-one or 2-(4-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid.

    Reduction: 2-(3-Methoxyphenyl)-2-methylpropan-1-ol.

    Substitution: 2-(4-Amino-3-methoxyphenyl)-2-methylpropan-1-ol or 2-(4-Mercapto-3-methoxyphenyl)-2-methylpropan-1-ol.

Scientific Research Applications

2-(4-Fluoro-3-methoxyphenyl)-2-methylpropan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-3-methoxyphenyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups can enhance the compound’s binding affinity and specificity, leading to modulation of biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby altering their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluoro-3-methoxyphenyl)acetic acid
  • 2-(4-Fluoro-3-methoxyphenyl)ethanol
  • 2-(4-Fluoro-3-methoxyphenyl)propanoic acid

Uniqueness

2-(4-Fluoro-3-methoxyphenyl)-2-methylpropan-1-ol is unique due to its specific structural features, such as the presence of both fluoro and methoxy groups on the phenyl ring, combined with a methylpropan-1-ol moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C11H15FO2

Molecular Weight

198.23 g/mol

IUPAC Name

2-(4-fluoro-3-methoxyphenyl)-2-methylpropan-1-ol

InChI

InChI=1S/C11H15FO2/c1-11(2,7-13)8-4-5-9(12)10(6-8)14-3/h4-6,13H,7H2,1-3H3

InChI Key

BZBWCQMFLSDMEB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)C1=CC(=C(C=C1)F)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.